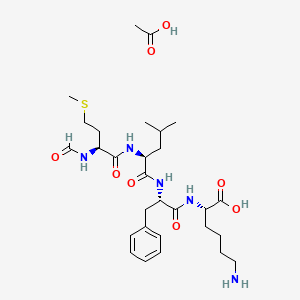
For-Met-Leu-Phe-Lys-OH.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-Met-Leu-Phe-Lys acetate salt is a synthetic peptide with the empirical formula C27H43N5O6S and a molecular weight of 565.73 g/mol . This compound is known for its role as a potent and selective agonist of formyl peptide receptors (FPRs), which are involved in various cellular processes, including chemotaxis and immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-Lys acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of N-Formyl-Met-Leu-Phe-Lys acetate salt follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
N-Formyl-Met-Leu-Phe-Lys acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to achieve specific substitutions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
科学的研究の応用
N-Formyl-Met-Leu-Phe-Lys acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Acts as a chemoattractant in studies of immune cell migration and signaling.
Medicine: Investigated for its potential therapeutic effects in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
N-Formyl-Met-Leu-Phe-Lys acetate salt exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates intracellular signaling pathways, leading to cellular polarization, chemotaxis, and the release of proteolytic enzymes. The primary molecular targets are FPR1 and FPR2, with varying affinities .
類似化合物との比較
Similar Compounds
N-Formyl-Met-Leu-Phe (fMLP): A shorter peptide with similar chemotactic properties.
N-Formyl-Met-Leu-Phe-Lys (fMLFK): Another variant with an additional lysine residue
Uniqueness
N-Formyl-Met-Leu-Phe-Lys acetate salt is unique due to its specific sequence and the presence of the acetate salt form, which enhances its solubility and stability. Its selective agonism of FPRs makes it a valuable tool in studying immune cell behavior and developing therapeutic agents .
特性
分子式 |
C29H47N5O8S |
|---|---|
分子量 |
625.8 g/mol |
IUPAC名 |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H43N5O6S.C2H4O2/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28;1-2(3)4/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38);1H3,(H,3,4)/t20-,21-,22-,23-;/m0./s1 |
InChIキー |
PJCCSAMYTSYCPZ-JSEXCYGQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


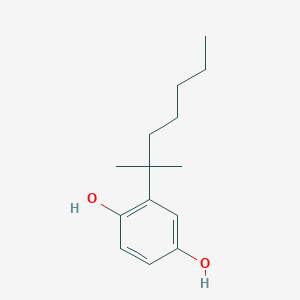
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
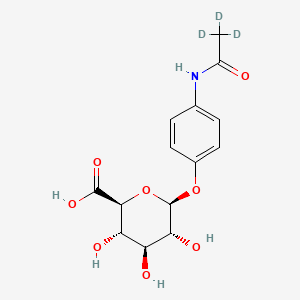
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

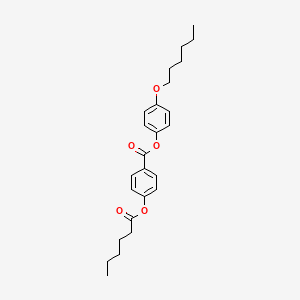
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

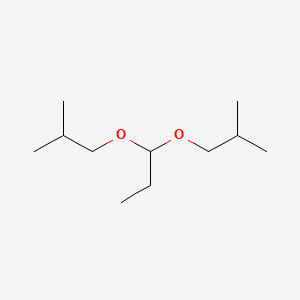
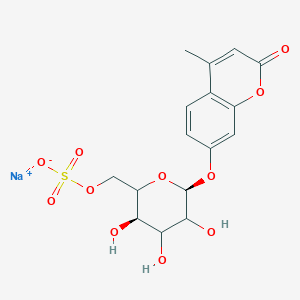
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
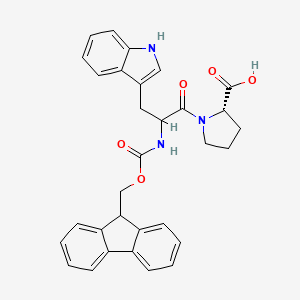
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
